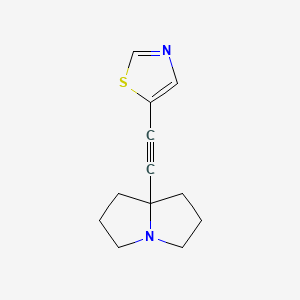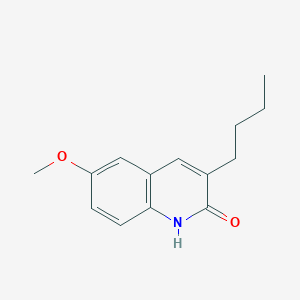
3-(Hexyloxy)-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexyloxy)-4-hydroxybenzaldehyde: is an organic compound characterized by a benzaldehyde core substituted with a hexyloxy group at the 3-position and a hydroxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)-4-hydroxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Hexyloxy)-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(Hexyloxy)-4-hydroxybenzoic acid.
Reduction: 3-(Hexyloxy)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
Chemistry: 3-(Hexyloxy)-4-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of liquid crystals and other functional materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals .
Medicine: There is ongoing research into the potential therapeutic applications of derivatives of this compound, particularly in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes and fragrances .
Mécanisme D'action
The mechanism of action of 3-(Hexyloxy)-4-hydroxybenzaldehyde is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the hexyloxy group provides hydrophobic interactions that can influence the compound’s solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzaldehyde: Lacks the hexyloxy group, making it less hydrophobic.
3-Methoxy-4-hydroxybenzaldehyde: Contains a methoxy group instead of a hexyloxy group, resulting in different solubility and reactivity properties.
Uniqueness: 3-(Hexyloxy)-4-hydroxybenzaldehyde is unique due to the presence of both a hydroxy and a hexyloxy group, which confer distinct chemical and physical properties. The hexyloxy group increases the compound’s hydrophobicity, potentially enhancing its interactions with lipid membranes and hydrophobic pockets in proteins .
Propriétés
Numéro CAS |
650606-31-8 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-hexoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3 |
Clé InChI |
HZAKEKDTQXXGJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=CC(=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)




![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)


![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)

![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)

